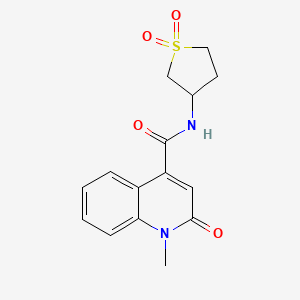
N-(1,1-dioxidotetrahydrothiophen-3-yl)-1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1,1-dioxidotetrahydrothiophen-3-yl)-1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a dioxidotetrahydrothiophene ring, a quinoline moiety, and a carboxamide group, making it an interesting subject for chemical and pharmacological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxamide typically involves multiple steps:
Formation of the Dioxidotetrahydrothiophene Ring: This step involves the oxidation of tetrahydrothiophene using an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid to form the 1,1-dioxide derivative.
Quinoline Derivative Synthesis: The quinoline moiety can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.
Coupling Reaction: The final step involves coupling the dioxidotetrahydrothiophene ring with the quinoline derivative through an amide bond formation. This can be achieved using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The dioxidotetrahydrothiophene ring can undergo further oxidation to form sulfone derivatives.
Reduction: The quinoline moiety can be reduced to form tetrahydroquinoline derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Coupling Reagents: EDCI, HOBt.
Major Products
Sulfone Derivatives: From oxidation of the dioxidotetrahydrothiophene ring.
Tetrahydroquinoline Derivatives: From reduction of the quinoline moiety.
Substituted Carboxamides: From nucleophilic substitution reactions.
Scientific Research Applications
Chemistry
In chemistry, N-(1,1-dioxidotetrahydrothiophen-3-yl)-1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization possibilities, making it valuable in organic synthesis.
Biology
This compound can be studied for its potential biological activities. The presence of the quinoline moiety suggests possible applications in antimicrobial and antimalarial research, as quinoline derivatives are known for such properties.
Medicine
In medicine, the compound could be explored for its pharmacological properties. The combination of the dioxidotetrahydrothiophene and quinoline structures may offer unique interactions with biological targets, potentially leading to the development of new therapeutic agents.
Industry
Industrially, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxamide would depend on its specific application. In a biological context, it could interact with various molecular targets such as enzymes or receptors. The quinoline moiety might inhibit certain enzymes, while the dioxidotetrahydrothiophene ring could interact with other cellular components, leading to a combined effect.
Comparison with Similar Compounds
Similar Compounds
N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide: Another compound with a similar dioxidotetrahydrothiophene ring but different heterocyclic moiety.
Quinoline-4-carboxamide Derivatives: Compounds with similar quinoline structures but different substituents.
Uniqueness
N-(1,1-dioxidotetrahydrothiophen-3-yl)-1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxamide is unique due to its combination of a dioxidotetrahydrothiophene ring and a quinoline moiety. This dual structure offers a distinct set of chemical and biological properties that are not commonly found in other compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C15H16N2O4S |
|---|---|
Molecular Weight |
320.4 g/mol |
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-1-methyl-2-oxoquinoline-4-carboxamide |
InChI |
InChI=1S/C15H16N2O4S/c1-17-13-5-3-2-4-11(13)12(8-14(17)18)15(19)16-10-6-7-22(20,21)9-10/h2-5,8,10H,6-7,9H2,1H3,(H,16,19) |
InChI Key |
UQDAVXLTADOOSY-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C(=CC1=O)C(=O)NC3CCS(=O)(=O)C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 4-{[(14-{[4-(methoxycarbonyl)phenyl]methoxy}-3-methyl-1,7-dioxo-3,4,5,6,7,8,9,10,11,12-decahydro-1H-2-benzoxacyclotetradecin-16-YL)oxy]methyl}benzoate](/img/structure/B11134020.png)
![Dimethyl 4-(4-{[(2-methoxyphenoxy)acetyl]oxy}phenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B11134026.png)
![3-hydroxy-5-(4-hydroxyphenyl)-1-(2-methoxyethyl)-4-[(4-propoxyphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11134032.png)
![4-[(3-fluoro-4-methoxyphenyl)carbonyl]-5-(4-fluorophenyl)-1-(furan-2-ylmethyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11134035.png)
![2-[(4-fluorophenyl)methylidene]-N,N'-bis[3-(trifluoromethyl)phenyl]propanediamide](/img/structure/B11134038.png)
![(1-{[({2-[4-(Trifluoromethoxy)phenyl]-1,3-thiazol-4-yl}acetyl)amino]methyl}cyclohexyl)acetic acid](/img/structure/B11134054.png)
![1-(4-Methoxyphenyl)-2-({3-[(3,4,5-trimethoxyphenyl)carbonyl]-1-benzofuran-5-yl}oxy)ethanone](/img/structure/B11134055.png)

![3-(3-bromobenzyl)-7,8-dimethoxy-5-methyl-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one](/img/structure/B11134063.png)
![2-[2-Methyl-4-(morpholine-4-sulfonyl)phenoxy]-N-(2-phenoxyphenyl)acetamide](/img/structure/B11134064.png)
![3-[(4-chloro-3-nitrophenyl)(4-hydroxy-2-oxo-2H-chromen-3-yl)methyl]-4-hydroxy-2H-chromen-2-one](/img/structure/B11134071.png)
![3-hexyl-7-[(4-methoxybenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one](/img/structure/B11134073.png)

![2-(3-tert-butyl-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-(octahydro-2H-quinolizin-1-ylmethyl)acetamide](/img/structure/B11134082.png)
